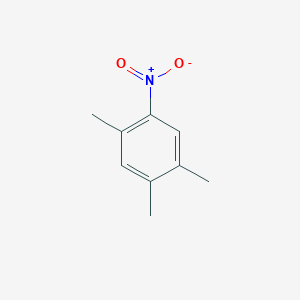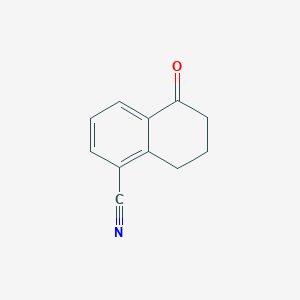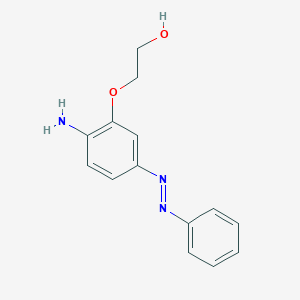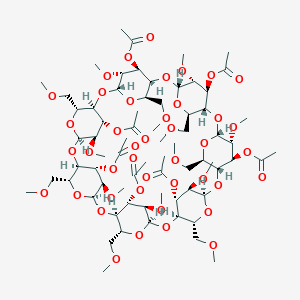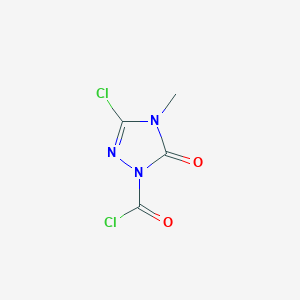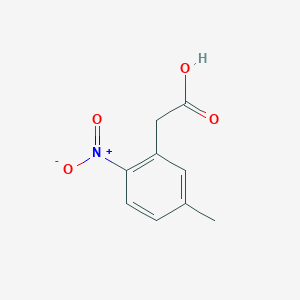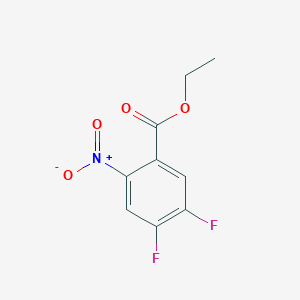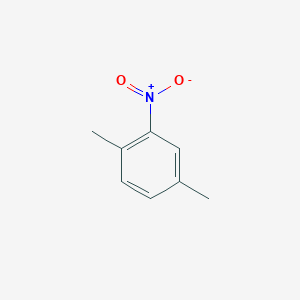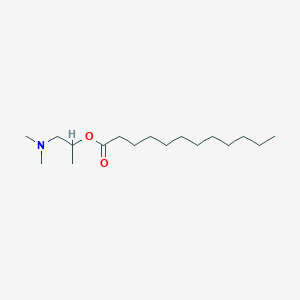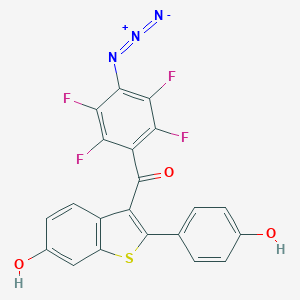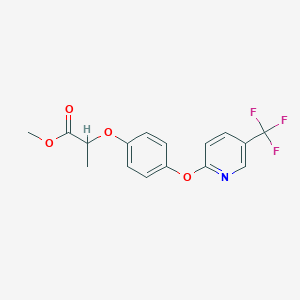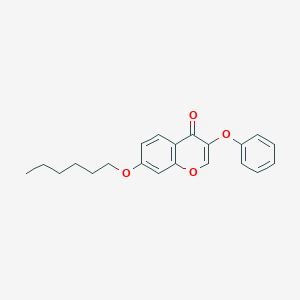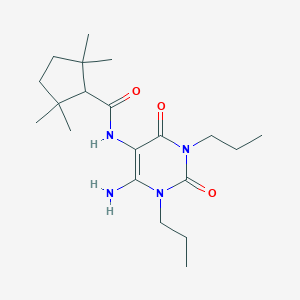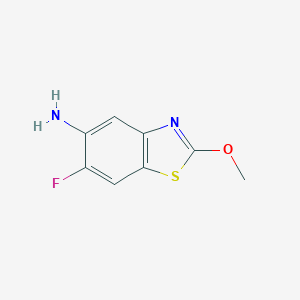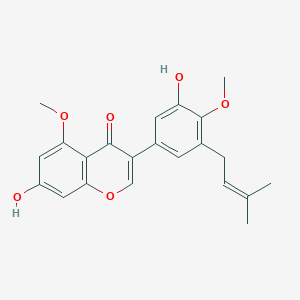
5,4'-Dimethoxy-3'-prenylbiochanin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,4'-Dimethoxy-3'-prenylbiochanin A (DPBA) is a natural compound belonging to the class of isoflavones. DPBA is found in various plants, including Sophora flavescens, which is widely used in traditional Chinese medicine. DPBA has been the subject of scientific research due to its potential therapeutic properties.
Mechanism Of Action
5,4'-Dimethoxy-3'-prenylbiochanin A exerts its biological effects by modulating various signaling pathways. 5,4'-Dimethoxy-3'-prenylbiochanin A has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation. 5,4'-Dimethoxy-3'-prenylbiochanin A also activates the Nrf2 pathway, which is involved in the antioxidant response. In addition, 5,4'-Dimethoxy-3'-prenylbiochanin A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical And Physiological Effects
5,4'-Dimethoxy-3'-prenylbiochanin A has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5,4'-Dimethoxy-3'-prenylbiochanin A inhibits the production of pro-inflammatory cytokines and reactive oxygen species. 5,4'-Dimethoxy-3'-prenylbiochanin A has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In vivo studies have shown that 5,4'-Dimethoxy-3'-prenylbiochanin A reduces inflammation and oxidative stress in animal models of disease.
Advantages And Limitations For Lab Experiments
5,4'-Dimethoxy-3'-prenylbiochanin A has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. 5,4'-Dimethoxy-3'-prenylbiochanin A has been extensively studied, and its biological effects are well characterized. However, 5,4'-Dimethoxy-3'-prenylbiochanin A also has limitations for lab experiments. It is a natural compound, and its concentration and purity can vary depending on the source. 5,4'-Dimethoxy-3'-prenylbiochanin A is also relatively insoluble, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 5,4'-Dimethoxy-3'-prenylbiochanin A. One area of interest is the development of 5,4'-Dimethoxy-3'-prenylbiochanin A derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 5,4'-Dimethoxy-3'-prenylbiochanin A in combination with other compounds for the treatment of various diseases. Further studies are also needed to elucidate the molecular mechanisms underlying the biological effects of 5,4'-Dimethoxy-3'-prenylbiochanin A. Overall, 5,4'-Dimethoxy-3'-prenylbiochanin A has great potential for the development of novel therapeutics for various diseases.
Synthesis Methods
5,4'-Dimethoxy-3'-prenylbiochanin A can be synthesized from the isoflavone genistein. The synthesis involves the prenylation of genistein at the 3'-position followed by the methylation of the 5- and 4'-positions. The synthesis of 5,4'-Dimethoxy-3'-prenylbiochanin A has been optimized for high yield and purity, making it readily available for scientific research.
Scientific Research Applications
5,4'-Dimethoxy-3'-prenylbiochanin A has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that 5,4'-Dimethoxy-3'-prenylbiochanin A exhibits anti-inflammatory, antioxidant, and anticancer activities. 5,4'-Dimethoxy-3'-prenylbiochanin A has also been investigated for its potential use in the treatment of cardiovascular diseases, neurodegenerative diseases, and metabolic disorders.
properties
CAS RN |
132587-59-8 |
|---|---|
Product Name |
5,4'-Dimethoxy-3'-prenylbiochanin A |
Molecular Formula |
C22H22O6 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
7-hydroxy-3-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-5-methoxychromen-4-one |
InChI |
InChI=1S/C22H22O6/c1-12(2)5-6-13-7-14(8-17(24)22(13)27-4)16-11-28-19-10-15(23)9-18(26-3)20(19)21(16)25/h5,7-11,23-24H,6H2,1-4H3 |
InChI Key |
UWXYUEZCGLSJLG-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)OC)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)OC)C |
Other CAS RN |
132587-59-8 |
synonyms |
5,4'-dimethoxy-3'-prenylbiochanin A 5,4-DPBA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



